Increased Lipophilicity (XLogP3 = 1.5) Relative to N-Unsubstituted and Pyridinyl-Free Analogs for Membrane-Permeable Scaffold Design
The target compound exhibits a computed XLogP3 of 1.5, which is 0.6 log units higher than 1-butyl-1H-pyrazole-4-carbaldehyde (XLogP3 = 0.9) that lacks the pyridin-2-yl group, and 0.9 log units higher than the N-pyridyl isomer 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 896717-66-1, XLogP = 0.6) [1]. This lipophilicity increment, attributable to the combined effect of the N-butyl chain and the pyridin-2-yl substituent at C3, places the compound closer to the optimal logP range (1–3) for passive membrane diffusion while maintaining a TPSA of 47.8 Ų, well below the 140 Ų threshold predictive of oral bioavailability [2]. By contrast, the 1-methyl analog (C₁₀H₉N₃O, MW 187.20) and 1-ethyl analog (C₁₁H₁₁N₃O, MW 201.22) carry fewer heavy atoms and fewer rotatable bonds, yielding lower predicted logP values that may be suboptimal for cellular penetration in certain target contexts .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 1-Butyl-1H-pyrazole-4-carbaldehyde: XLogP3 = 0.9; 1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: XLogP = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. pyridinyl-free analog; ΔXLogP = +0.9 vs. N-pyridyl isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); values from independent database entries |
Why This Matters
For drug discovery programs optimizing cellular permeability, a 0.6–0.9 log unit increase in lipophilicity can represent the difference between a compound that passively crosses lipid bilayers and one that is excluded, making this substitution pattern a rational design choice over the more polar comparators.
- [1] Kuujia.com. Cas no 1308436-29-4: XLogP3 1.5, TPSA 47.8. PubChem. 1-butyl-1H-pyrazole-4-carbaldehyde: XLogP3 0.9. molbase.cn. CAS 896717-66-1: XLogP 0.6. All accessed 2026. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
